N-Benzyl[4-(2-phenoxyethoxy)phenyl]methanamine
Description
Properties
IUPAC Name |
N-[[4-(2-phenoxyethoxy)phenyl]methyl]-1-phenylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO2/c1-3-7-19(8-4-1)17-23-18-20-11-13-22(14-12-20)25-16-15-24-21-9-5-2-6-10-21/h1-14,23H,15-18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICOXFVIYZXWJFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCC2=CC=C(C=C2)OCCOC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl[4-(2-phenoxyethoxy)phenyl]methanamine typically involves the reaction of 4-(2-phenoxyethoxy)benzaldehyde with benzylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The mixture is heated under reflux for several hours to ensure complete reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-Benzyl[4-(2-phenoxyethoxy)phenyl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a suitable base or catalyst.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-Benzyl[4-(2-phenoxyethoxy)phenyl]methanamine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of biological processes and interactions due to its ability to bind to specific proteins or enzymes.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of N-Benzyl[4-(2-phenoxyethoxy)phenyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
N-Benzyl[4-(2-phenoxyethoxy)phenyl]methanamine can be compared with other similar compounds, such as:
N-Benzyl[4-(2-phenoxyethoxy)phenyl]ethanamine: Similar structure but with an ethyl group instead of a methylene group.
N-Benzyl[4-(2-phenoxyethoxy)phenyl]propanamine: Similar structure but with a propyl group instead of a methylene group.
N-Benzyl[4-(2-phenoxyethoxy)phenyl]butanamine: Similar structure but with a butyl group instead of a methylene group.
Biological Activity
N-Benzyl[4-(2-phenoxyethoxy)phenyl]methanamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound features a complex structure that includes:
- Benzyl Group : Enhances lipophilicity and potential interactions with biological targets.
- Phenoxyethoxy Group : May contribute to binding affinity and specificity for certain receptors or enzymes.
The molecular formula is CHNO, and the compound is characterized by its ability to engage with various biological systems.
Research indicates that this compound interacts with specific proteins and enzymes, modulating their activity. The exact pathways involved are still under investigation, but preliminary studies suggest:
- Binding Affinity : The compound may exhibit significant binding to various molecular targets, influencing biological pathways related to pharmacological effects.
- Enzyme Modulation : Potential interactions with enzymes could lead to alterations in metabolic processes, which may have therapeutic implications.
Pharmacological Potential
This compound has been evaluated for its pharmacological properties, indicating potential applications in treating various conditions:
- Antimicrobial Activity : Initial studies suggest that the compound may possess antibacterial properties, similar to other benzamide derivatives. These findings warrant further exploration in the context of infectious diseases.
- Neuroprotective Effects : The compound's structure suggests it could have neuroprotective qualities, possibly through mechanisms similar to those observed in MAO-B inhibitors. This aligns with research showing that related compounds exhibit significant neuroprotective effects against neurodegenerative diseases .
Case Studies and Experimental Findings
- Binding Studies : In vitro studies have demonstrated that this compound can bind effectively to certain receptors, leading to modulation of receptor activity. This has implications for drug design targeting specific pathways.
- Comparative Analysis : A comparison with structurally related compounds shows that modifications in the benzyl and phenoxy groups can significantly influence biological activity. For instance, analogs with different substitutions exhibited varying levels of potency against specific targets .
Research Findings Summary Table
| Study Focus | Findings |
|---|---|
| Binding Affinity | Demonstrated significant binding to specific proteins; ongoing studies needed for detailed mechanisms. |
| Antimicrobial Activity | Preliminary evidence suggests potential antibacterial effects; further research required. |
| Neuroprotective Effects | Potential MAO-B inhibitory activity; could lead to applications in neurodegenerative disease treatment. |
| Comparative Potency | Variations in structural modifications impact biological activity; optimization needed for efficacy. |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
